1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane
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Overview
Description
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane is a complex heterocyclic compound that features a triazolopyridazine core fused with a diazepane and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane involves multiple steps, typically starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening methods to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole core but differs in the attached moieties.
Triazolo[4,3-a]pyrazine: Another triazole-based compound with different biological activities.
Tris[1,2,4]triazolo[1,3,5]triazine: A fused triazole and triazine moiety with unique properties.
Uniqueness
The uniqueness of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c28-20(16-6-2-9-21-14-16)26-11-3-10-25(12-13-26)18-8-7-17-22-23-19(27(17)24-18)15-4-1-5-15/h2,6-9,14-15H,1,3-5,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVOLPMGLJPFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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